

1,1-Dimethyl-2-pyrimidin-4-ylethylamine basic properties

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Compound of Interest

Compound Name: *1,1-Dimethyl-2-pyrimidin-4-ylethylamine*

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An In-Depth Technical Guide to the Physicochemical and Basic Properties of **1,1-Dimethyl-2-pyrimidin-4-ylethylamine**

Executive Summary

1,1-Dimethyl-2-pyrimidin-4-ylethylamine represents a novel molecular scaffold combining a privileged heterocyclic core with a sterically hindered alkylamine sidechain. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including components of nucleic acids and a wide array of therapeutic agents.^{[1][2]} This guide provides a comprehensive framework for the characterization of its fundamental physicochemical properties. As a Senior Application Scientist, this document moves beyond theoretical data to provide actionable, field-proven protocols for determining the basicity (pKa), lipophilicity (LogP/LogD), and aqueous solubility. We will explore the expected interplay between the electron-deficient pyrimidine ring and the basic aliphatic amine, offering predictive insights grounded in the established chemistry of related structures. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical methodologies to fully characterize this and similar novel chemical entities.

Introduction to the Pyrimidine-Amine Scaffold

The unique properties of **1,1-Dimethyl-2-pyrimidin-4-ylethylamine** arise from the confluence of its two primary structural motifs: the aromatic pyrimidine ring and the substituted ethylamine sidechain.

The Pyrimidine Moiety: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and medicine.^[1] Its prevalence in the nucleobases uracil, thymine, and cytosine underscores its biological significance. In synthetic chemistry, it is considered a "privileged structure" due to its ability to serve as a versatile scaffold for developing ligands that can interact with multiple receptor types.^{[1][3]}

Chemically, the pyrimidine ring is classified as π -deficient due to the presence of two highly electronegative nitrogen atoms.^{[4][5]} This electronic characteristic has several important consequences:

- **Reduced Basicity:** Compared to pyridine (pKa of protonated form ≈ 5.2), the pyrimidine ring is significantly less basic, with the pKa of its protonated form being approximately 1.23.^{[4][6]} The second nitrogen atom acts as an electron-withdrawing group, reducing the availability of the lone pair on the other nitrogen for protonation.^[5]
- **Reactivity:** The electron deficiency facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. Conversely, electrophilic substitution is more difficult and typically occurs at the less electron-deficient 5-position.^[4]

The Alkylamine Sidechain: Modulator of Basicity and Pharmacokinetics

The 1,1-dimethyl-2-ylethylamine sidechain introduces the primary center of basicity for the molecule and plays a crucial role in defining its pharmacokinetic profile. The primary amine group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets like enzymes and receptors.^[1] The gem-dimethyl substitution on the carbon

adjacent to the amine provides steric hindrance, which can influence metabolic stability and binding selectivity.

Structural Analysis and Predicted Chemical Behavior

The core of this guide focuses on the intramolecular electronic effects between the two moieties. The electron-withdrawing nature of the pyrimidine ring, connected via an ethyl linker, is expected to decrease the electron density on the aliphatic amine's nitrogen atom. This inductive effect will lower the amine's basicity compared to a simple, un-substituted alkylamine. Understanding the magnitude of this effect is critical for predicting the molecule's ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement.

Synthesis and Characterization Strategy

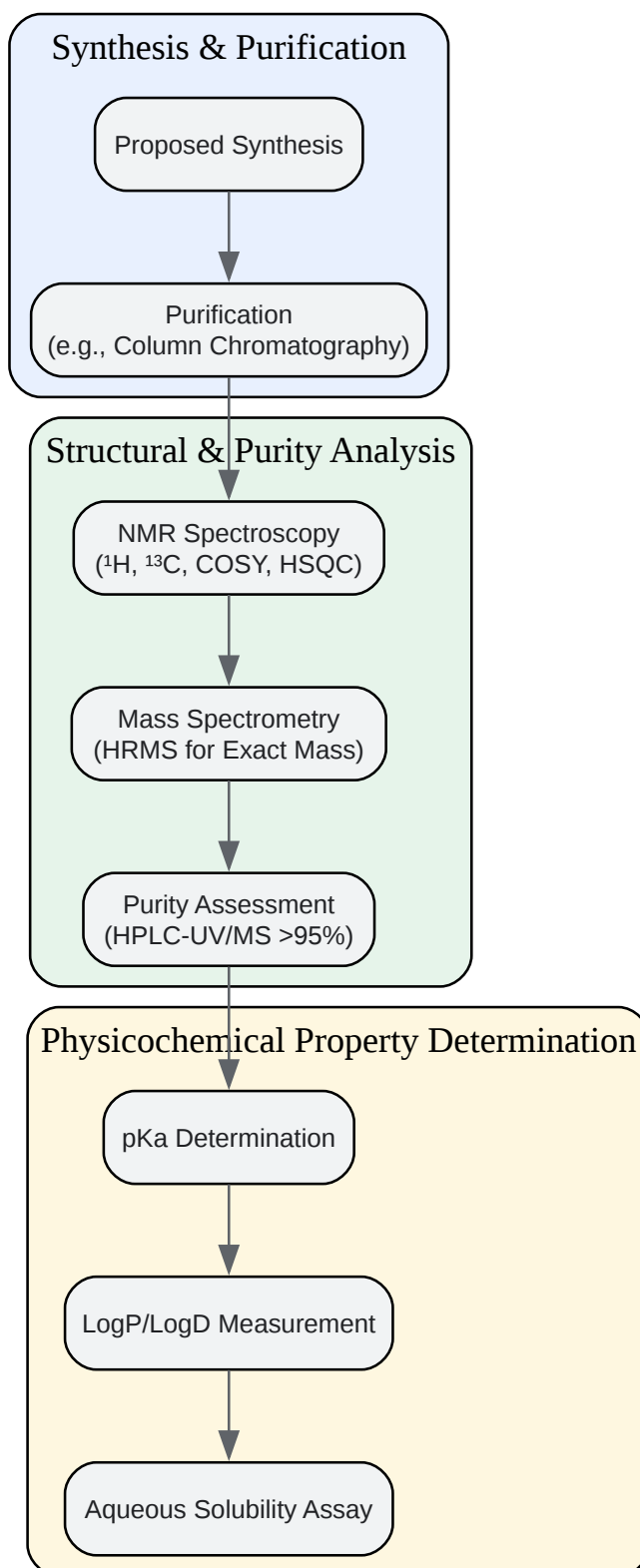
A robust characterization of any novel compound begins with a confirmed synthesis and unambiguous structural verification.

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a common and effective strategy for creating such C-C bonds at the 4-position of a pyrimidine involves nucleophilic addition to a pyrimidine precursor. A plausible approach could involve the reaction of 4-lithiopyrimidine (generated in situ from 4-iodopyrimidine) with a suitable electrophile like 2,2-dimethyl-aziridine or a related synthon. Alternatively, a multi-step synthesis starting from a pyrimidine-4-carboxaldehyde could be envisioned.

Spectroscopic Characterization Workflow

Following synthesis and purification (e.g., via column chromatography or preparative HPLC), a rigorous spectroscopic analysis is mandatory to confirm the structure of **1,1-Dimethyl-2-pyrimidin-4-ylethylamine**.



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Caption: Experimental workflow for synthesis, characterization, and property analysis.

- ^1H NMR: Expect characteristic signals for the pyrimidine ring protons (a doublet for H6, a doublet for H5, and a singlet for H2). The ethyl linker will show a methylene ($-\text{CH}_2-$) signal, and the gem-dimethyl groups will appear as a singlet integrating to 6 protons. The amine protons ($-\text{NH}_2$) will likely be a broad singlet.
- ^{13}C NMR: The number of unique carbon signals should match the structure, with distinct chemical shifts for the pyrimidine carbons, the quaternary carbon, the methylene carbon, and the methyl carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ($[\text{M}+\text{H}]^+$).

Core Basic Properties and Their Determination

The basic properties of a compound are fundamental to its behavior in biological systems. They dictate absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa): A Tale of Two Moieties

The molecule possesses two potential sites for protonation: the weakly basic pyrimidine ring nitrogens and the significantly more basic aliphatic primary amine. The pKa value quantifies the strength of these basic centers.

- Predicted pKa Values:
 - Pyrimidine Ring: The pKa for the protonation of the ring nitrogens is expected to be very low ($\text{pKa}_1 \approx 1.0-2.0$), similar to the parent heterocycle.^{[4][5]} At physiological pH (≈ 7.4), the pyrimidine ring will be almost entirely in its neutral form.
 - Aliphatic Amine: The primary amine is the main basic center. A typical primary alkylamine has a pKa of around 10.6. However, the electron-withdrawing pyrimidine ring will reduce this value. We can predict the pKa of the primary amine (pKa_2) to be in the range of 9.0 - 9.8. This is the functionally relevant pKa for drug development.

Caption: Predicted protonation equilibria for **1,1-Dimethyl-2-pyrimidin-4-ylethylamine**.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a gold-standard measurement of pKa by directly monitoring pH changes upon addition of a titrant.

- **Preparation:** Accurately weigh ~1-3 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of an appropriate solvent system (e.g., 50:50 Methanol:Water) containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
- **Instrumentation:** Use a calibrated pH meter with a precision electrode and an automated titrator for accurate delivery of titrant.
- **Titration (Acid):** Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the amine (pKa₂).
- **Titration (Base):** Subsequently, titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) back past the starting point to confirm the pKa and check for any other ionizable groups.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the species is protonated (i.e., the midpoint of the buffer region in the titration curve). Use appropriate software (e.g., Hyperquad) to refine the pKa value from the titration data.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

- **Predicted Lipophilicity:** The pyrimidine ring is relatively hydrophilic, while the alkyl chain contributes to lipophilicity.[7] The calculated LogP (cLogP) for similar structures like 1-(Pyrimidin-4-yl)ethan-1-amine is around 0.5.[8] Given the additional three carbons (two methyl, one methylene), a cLogP in the range of 1.5 - 2.0 is a reasonable starting estimate for the neutral form of our target molecule. Since the compound will be protonated at pH 7.4 (as pH < pKa₂), the LogD_{7.4} will be significantly lower than the LogP.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

- **System Preparation:** Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD_{7.4}). Pre-saturate each phase with the other by mixing for 24 hours and then separating.
- **Compound Addition:** Prepare a stock solution of the compound in the aqueous buffer. Add a known volume to a known volume of the n-octanol in a vial.
- **Equilibration:** Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_{aq}) and octanol (C_{oct}) layers using a suitable analytical method, typically HPLC-UV.
- **Calculation:** Calculate LogD using the formula: $\text{LogD} = \log_{10}(\text{C}_{\text{oct}} / \text{C}_{\text{aq}})$. To determine LogP, this procedure would be repeated at a pH where the compound is fully neutral (e.g., pH 12).

Quantitative Data Summary (Predicted & Experimental Targets)

This table summarizes the key physicochemical properties. Predicted values are based on chemical principles and data from analogous structures, serving as benchmarks for experimental validation.

Property	Symbol	Predicted Value / Range	Experimental Method
Molecular Weight	MW	165.23 g/mol	Mass Spectrometry
Primary Basicity (Amine)	pKa ₂	9.0 - 9.8	Potentiometric Titration
Secondary Basicity (Ring)	pKa ₁	1.0 - 2.0	UV-Metric Titration
Partition Coefficient	LogP	1.5 - 2.0	Shake-Flask or HPLC
Distribution Coefficient	LogD _{7.4}	-0.5 to 0.5	Shake-Flask or HPLC
Polar Surface Area	TPSA	~52 Å ²	Computational
Aqueous Solubility	S	pH-dependent	Thermodynamic Assay

Biological Context and Potential Applications

The pyrimidine scaffold is associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[2][3][9]} Specifically, aminopyrimidines have been investigated as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cancer.^[10] The unique **1,1-dimethyl-2-pyrimidin-4-ylethylamine** structure could be explored as a novel scaffold in these areas. Its physicochemical properties, once determined, will be crucial for designing screening assays and interpreting structure-activity relationships (SAR).

Conclusion

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a compound of significant interest, bridging the gap between a well-established medicinal chemistry core and a novel substitution pattern. This guide provides the essential theoretical foundation and practical, validated protocols required for its comprehensive characterization. By systematically determining its basicity, lipophilicity, and solubility, researchers can build the robust dataset needed to evaluate its potential as a lead compound in drug discovery programs. The predictive insights and experimental

workflows detailed herein form a self-validating system to ensure the generation of high-quality, reliable data essential for advancing modern pharmaceutical science.

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